molecular formula C22H25ClN2O4 B12498930 Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate

Propyl 5-{[(4-chlorophenyl)acetyl]amino}-2-(morpholin-4-yl)benzoate

Cat. No.: B12498930
M. Wt: 416.9 g/mol
InChI Key: ZYWRMUGOUDBHLJ-UHFFFAOYSA-N
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Description

PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is an organic compound with the molecular formula C22H25ClN2O4 It is a complex molecule that features a chlorophenyl group, an acetamido group, and a morpholinyl group attached to a benzoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE typically involves multiple steps:

    Formation of the Chlorophenyl Acetamido Intermediate: This step involves the reaction of 4-chlorophenylacetic acid with acetic anhydride in the presence of a catalyst to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with ammonia to form 4-chlorophenylacetamide.

    Introduction of the Morpholinyl Group: The 4-chlorophenylacetamide is then reacted with morpholine in the presence of a dehydrating agent to introduce the morpholinyl group.

    Formation of the Benzoate Ester: The final step involves the esterification of the intermediate with propyl benzoate under acidic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • PROPYL 5-{[(2-CHLOROPHENYL)CARBONYL]AMINO}-2-(MORPHOLIN-4-YL)BENZOATE
  • PROPYL 5-{[(4-CHLOROPHENYL)ACETYL]AMINO}-2-(4-MORPHOLINYL)BENZOATE

Uniqueness

PROPYL 5-[2-(4-CHLOROPHENYL)ACETAMIDO]-2-(MORPHOLIN-4-YL)BENZOATE is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a morpholinyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H25ClN2O4

Molecular Weight

416.9 g/mol

IUPAC Name

propyl 5-[[2-(4-chlorophenyl)acetyl]amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C22H25ClN2O4/c1-2-11-29-22(27)19-15-18(7-8-20(19)25-9-12-28-13-10-25)24-21(26)14-16-3-5-17(23)6-4-16/h3-8,15H,2,9-14H2,1H3,(H,24,26)

InChI Key

ZYWRMUGOUDBHLJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=C(C=CC(=C1)NC(=O)CC2=CC=C(C=C2)Cl)N3CCOCC3

Origin of Product

United States

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